molecular formula C14H18N2O B1399598 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol CAS No. 1490755-93-5

1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B1399598
CAS No.: 1490755-93-5
M. Wt: 230.31 g/mol
InChI Key: OBMXQGGNQXIKRH-UHFFFAOYSA-N
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Description

1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a benzyl group at position 1, two methyl groups at positions 3 and 5, and an ethanol group at position 4 of the pyrazole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-benzyl-3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired ethanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the benzyl and ethanol groups can influence its binding affinity and specificity, affecting the overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    1-(1-phenyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol: Similar structure but with a phenyl group instead of a benzyl group.

    1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.

Uniqueness

1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is unique due to the specific combination of substituents on the pyrazole ring. The benzyl group provides hydrophobic interactions, while the ethanol group offers hydrogen bonding capabilities, contributing to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10-14(12(3)17)11(2)16(15-10)9-13-7-5-4-6-8-13/h4-8,12,17H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMXQGGNQXIKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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